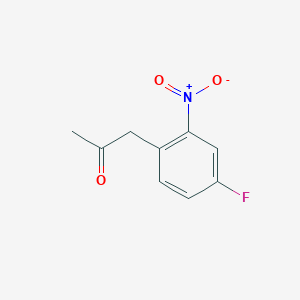

1-(4-Fluoro-2-nitrophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSYVUYWCVGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283739 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39616-99-4 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39616-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Functional Group Analysis

1-(4-Fluoro-2-nitrophenyl)propan-2-one, with the chemical formula C₉H₈FNO₃, is a fluorinated nitroaromatic ketone. Its structure is characterized by a propan-2-one (acetone) group linked to a phenyl ring at the first carbon position. The phenyl ring itself is substituted with a fluorine atom at the fourth position and a nitro group at the second position.

The interplay of these functional groups dictates the compound's reactivity. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.com This deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The fluorine atom, also electronegative, further modulates the ring's reactivity. The ketone functional group and the adjacent methylene (B1212753) protons (alpha-protons) are key sites for a variety of organic reactions. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 39616-99-4 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

| IUPAC Name | This compound |

| Boiling Point | ~241°C (Predicted) |

| Solubility | Soluble in acetone, DCM, and DMSO; limited water solubility |

This data is compiled from predicted and available chemical information.

Significance of Nitroaromatic and Fluoroaryl Moieties in Chemical Research

The value of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a synthetic intermediate is rooted in the proven importance of its core components: the nitroaromatic system and the fluoroaryl group.

Nitroaromatic Compounds: These are a cornerstone of industrial and laboratory synthesis. nih.gov The nitro group is a versatile functional handle that can be readily transformed into other groups. researchgate.net One of the most critical transformations is its reduction to an amino group (-NH₂), which opens the door to the vast chemistry of anilines, essential precursors for dyes, pharmaceuticals, and functional materials. numberanalytics.comnumberanalytics.com Nitroaromatics are key building blocks for a large number of pharmaceuticals, agrochemicals, and organic dyes. researchgate.net

Overview of Current Research Landscape and Future Directions

Acylation-Based Synthetic Routes

Friedel-Crafts Acylation: Mechanism and Regioselectivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org For the synthesis of this compound, this would ideally involve the acylation of 1-fluoro-3-nitrobenzene. However, the reaction is notoriously difficult on aromatic rings bearing strongly deactivating substituents, such as the nitro group (-NO₂). libretexts.orgksu.edu.sa The nitro group strongly withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

The regioselectivity of the substitution is governed by the directing effects of the existing substituents. The fluorine atom is a deactivating ortho-, para- director, while the nitro group is a strong deactivating meta- director. pressbooks.publibretexts.org In 1-fluoro-3-nitrobenzene, the positions ortho to the fluorine are C2 and C6, and the para position is C4. The positions meta to the nitro group are C2, C4, and C6. The directing effects of both groups therefore converge on positions 2, 4, and 6, making them the most likely sites for electrophilic attack, albeit with a very low reaction rate due to the strong deactivation.

The mechanism of Friedel-Crafts acylation begins with the activation of the acylating agent, typically an acyl halide or anhydride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃). byjus.com For the synthesis of a phenylpropan-2-one derivative, chloroacetone (B47974) can be considered as the acylating agent. The Lewis acid coordinates to the halogen of the acyl chloride (or the oxygen of chloroacetone), facilitating the formation of a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.commt.com

This acylium ion is the active electrophile that is attacked by the π-electrons of the aromatic ring. byjus.com This step is typically the rate-determining step and results in the formation of a cationic intermediate known as an arenium ion or sigma complex, which temporarily loses its aromaticity. mt.com Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the aryl ketone product. The catalyst is regenerated in this final step. byjus.com A key advantage of the acylation reaction is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation. sigmaaldrich.commt.com Furthermore, the product ketone is deactivated, which prevents further acylation reactions. organic-chemistry.orglibretexts.org

Given the challenge of performing a Friedel-Crafts reaction on a strongly deactivated substrate like 1-fluoro-3-nitrobenzene, the optimization of reaction parameters is critical. numberanalytics.com The choice of catalyst, its concentration, the solvent, and the reaction temperature all play crucial roles in determining the potential yield and selectivity. numberanalytics.comontosight.ai

Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are typically required, often in stoichiometric amounts or greater, because both the reactant and the product can form complexes with the catalyst. organic-chemistry.orgbyjus.com For deactivated substrates, more potent catalytic systems or harsher conditions may be necessary.

Solvent: The choice of solvent can significantly impact reaction rates and yields. numberanalytics.com Common solvents include non-polar options like carbon disulfide (CS₂) or chlorinated hydrocarbons such as dichloromethane. numberanalytics.com In some cases, using the aromatic reactant in excess can serve as the solvent.

Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. numberanalytics.com For deactivated substrates, elevated temperatures (e.g., 80-90°C) might be required to drive the reaction forward. prepchem.com

The following table summarizes typical parameters that are varied to optimize Friedel-Crafts acylation reactions.

| Parameter | Typical Range/Options | Purpose of Optimization |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Solid Acids (Zeolites) | To generate the acylium ion efficiently without promoting side reactions. |

| Catalyst Loading | 0.1 - 10 mol% (catalytic) to >1 equivalent (stoichiometric) | To ensure complete reaction, especially when product complexes with the catalyst. |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene (B124822) | To solubilize reactants and influence catalyst activity and reaction pathway. |

| Temperature | 0°C to 100°C | To balance reaction rate against selectivity and prevent decomposition. numberanalytics.com |

| Reaction Time | 1 - 24 hours | To allow the reaction to proceed to completion. |

Precursor Design and Fluorinated Substrate Utilization

The primary precursor for an acylation-based synthesis is 1-fluoro-3-nitrobenzene. ontosight.ai This substrate is commercially available but presents the significant hurdle of a strongly deactivated aromatic ring. The combined electron-withdrawing effects of both the nitro group (via resonance and induction) and the fluorine atom (via induction) make electrophilic substitution challenging. ontosight.ai While the fluorine atom does donate some electron density through resonance to the ortho and para positions, its strong inductive withdrawal generally dominates, making it a net deactivating group. csbsju.edu The successful application of a Friedel-Crafts reaction to this substrate would depend heavily on finding a sufficiently reactive acylating agent and optimized, high-energy reaction conditions to overcome the high activation barrier.

Nitration-Dependent Synthetic Strategies

An alternative and often more viable approach involves introducing the nitro group onto an already-formed phenylpropanone structure. This strategy circumvents the difficulties associated with the Friedel-Crafts acylation of a deactivated ring.

Regioselective Nitration of Fluorinated Acetophenone Derivatives

This synthetic route begins with the precursor 1-(4-fluorophenyl)propan-2-one. matrix-fine-chemicals.com The key step is the regioselective electrophilic nitration of this compound. The directing effects of the substituents on the ring are crucial for the success of this strategy.

The fluorine atom at the C4 position is an ortho-, para- director. pressbooks.pub Since the para position is already occupied by the propan-2-one group, it directs incoming electrophiles to the ortho positions (C3 and C5). The propan-2-one group, attached via a methylene bridge, acts as a weakly deactivating group and is a meta-director. libretexts.org It will direct incoming electrophiles to the meta positions (C2 and C6, relative to the point of attachment at C1).

The desired product requires the nitro group to be at the C2 position. This position is meta to the propan-2-one group and ortho to the fluorine atom. The alignment of the directing effects of both substituents strongly favors the formation of the desired 2-nitro isomer.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org Controlling the reaction conditions, particularly temperature, is essential to prevent over-nitration (the introduction of a second nitro group) and to ensure high regioselectivity. nih.gov

The table below outlines typical conditions for the nitration of aromatic compounds.

| Parameter | Typical Conditions | Purpose |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | To generate the nitronium ion (NO₂⁺) electrophile. frontiersin.org |

| Stoichiometry | Slight excess of nitric acid | To ensure complete conversion of the starting material. frontiersin.org |

| Solvent | Sulfuric acid often serves as the solvent | To maintain a highly acidic medium for nitronium ion formation. |

| Temperature | 0 - 25°C | To control the reaction rate and prevent di-nitration or side reactions. nih.gov |

| Reaction Time | 30 minutes - 4 hours | To allow for complete mono-nitration. |

This nitration-dependent strategy is generally more efficient and higher-yielding for the synthesis of this compound compared to the Friedel-Crafts approach due to the favorable and converging directing effects of the substituents on the 1-(4-fluorophenyl)propan-2-one precursor.

Directing Group Effects in Nitroaromatic Synthesis

The synthesis of substituted aromatic compounds like this compound is fundamentally governed by the directing effects of the substituents already present on the aromatic ring. In this specific molecule, the fluorine and nitro groups dictate the regiochemical outcome of electrophilic aromatic substitution reactions.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. ijrti.orgyoutube.com This deactivation occurs because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. youtube.comwikipedia.org The resonance structures of nitrobenzene show that positive charges are localized at the ortho and para positions, thereby repelling incoming electrophiles. youtube.comlibretexts.org Consequently, electrophilic substitution is directed to the meta position, which is the least deactivated site. youtube.comlibretexts.org

Conversely, halogens, such as the fluorine (-F) atom in this compound, exhibit a dual nature. Fluorine is highly electronegative and withdraws electron density from the ring via the inductive effect (-I effect), which deactivates the ring. youtube.comwikipedia.org However, it can also donate a lone pair of electrons into the ring through resonance (+M effect), which tends to activate the ortho and para positions. wikipedia.orglibretexts.org While the inductive deactivation is generally stronger, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

In a synthetic sequence leading to this compound, the order of substitution is critical. For instance, in the nitration of fluorobenzene, the fluorine atom directs the incoming nitro group primarily to the para and ortho positions. libretexts.org The formation of the desired 2-nitro isomer (ortho to the fluorine) is a direct consequence of this directing effect, although the para isomer is often a significant byproduct. The interplay between these directing effects is a key consideration for maximizing the yield of the desired isomer.

Table 1: Directing Effects of Fluoro and Nitro Groups in Electrophilic Aromatic Substitution

| Functional Group | Activating/Deactivating | Directing Effect | Mechanism of Action |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para | Strong inductive withdrawal (-I), weaker resonance donation (+M). wikipedia.orglibretexts.orglibretexts.org |

| -NO₂ (Nitro) | Deactivating | Meta | Strong inductive (-I) and resonance (-M) withdrawal. youtube.comlibretexts.org |

Advanced and Alternative Synthetic Approaches

Beyond classical methods, advanced and alternative strategies offer unique pathways to synthesize this compound, potentially providing milder reaction conditions or improved yields.

Ullmann Coupling in Aryl-Ketone Formation

The Ullmann reaction, traditionally known for creating aryl-aryl bonds through copper-mediated coupling of aryl halides, has evolved into a versatile method for forming various carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgnih.gov A less conventional route for the synthesis of this compound involves an Ullmann coupling reaction. This approach facilitates the formation of a C-C bond between an aryl halide and a ketone enolate.

Specifically, the synthesis can be achieved through the coupling of 4-fluoro-2-nitroiodobenzene with propan-2-one in the presence of a copper catalyst. The reaction mechanism is thought to involve the formation of an organocopper intermediate from the aryl halide, which then undergoes nucleophilic attack by the enolate of propan-2-one. wikipedia.org

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov These conditions limited the reaction's applicability due to poor functional group tolerance and often erratic yields. wikipedia.orgnih.gov Modern advancements have introduced the use of soluble copper catalysts, often in combination with ligands like phenanthrolines or amino acids, which allow the reaction to proceed under much milder conditions and with improved yields. nih.govresearchgate.net Despite these improvements, this specific Ullmann route to this compound can be challenging, requiring elevated temperatures (around 120°C) and resulting in yields that may not exceed 50%.

Table 2: Comparison of Ullmann Coupling Conditions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-type Reaction |

|---|---|---|

| Copper Source | Stoichiometric copper powder/bronze alloy wikipedia.orgwikipedia.org | Catalytic soluble copper salts (e.g., CuI) wikipedia.orgresearchgate.net |

| Temperature | High (>200°C) wikipedia.orgnih.gov | Milder (can be <150°C) researchgate.net |

| Solvents | High-boiling polar solvents (e.g., DMF, nitrobenzene) wikipedia.org | Various polar solvents |

| Additives | Often none | Ligands (e.g., phenanthroline, amino acids) are common nih.gov |

| Substrate Scope | Generally limited to electron-deficient aryl halides wikipedia.orgsci-hub.se | Broader substrate scope researchgate.net |

Catalytic Resin-Mediated Transformations for Propanone Derivatives

The use of polymer-supported catalysts, such as ion-exchange resins, represents a significant advancement in green chemistry and process efficiency. nih.govsciencemadness.org A specific method for preparing this compound utilizes a macroporous strong acid-type catalytic resin. patsnap.com This heterogeneous catalysis approach offers several advantages, including simplified product isolation, catalyst recyclability, and milder reaction conditions, which reduce equipment corrosion and waste generation. patsnap.com

In this synthetic method, 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one serves as the starting material, with acetic acid as the reaction medium. The acidic resin catalyzes the transformation to the target compound, this compound. patsnap.com The reaction is typically carried out by heating the mixture, and its progress can be monitored using techniques like liquid chromatography. Once the reaction is complete, the solid resin catalyst can be easily removed by filtration. patsnap.com

Table 3: Examples of Resin-Catalyzed Synthesis of this compound

| Starting Material | Catalyst | Solvent | Temperature | Reaction Time | Outcome |

|---|---|---|---|---|---|

| 41.2g 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one | 10g Resin Catalyst D001 | 240g Acetic Acid | 110°C | 3 hours | Starting material content <0.2% patsnap.com |

Stoichiometric Control in Multi-Step Synthesis of this compound

In any multi-step synthesis, precise control over the stoichiometry of reactants and reagents is paramount to maximize product yield and minimize the formation of impurities. The synthesis of this compound is no exception, with key steps such as nitration requiring careful management of reagent quantities.

For example, during the nitration of an aromatic precursor, using an excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can lead to over-nitration, resulting in the formation of dinitro or trinitro compounds. libretexts.org To obtain the desired mono-nitro product, it is crucial to control the molar ratio of the nitrating agent to the aromatic substrate. This often involves slow, controlled addition of the nitrating agent at low temperatures (e.g., 0–5°C) to manage the exothermic reaction and prevent side reactions.

Similarly, subsequent steps, such as the introduction of the propanone side chain via methods like Friedel-Crafts acylation, also demand strict stoichiometric control. The ratio of the acylating agent, the Lewis acid catalyst (e.g., AlCl₃), and the aromatic substrate must be carefully optimized to ensure high conversion and prevent undesired side reactions. Continuous monitoring of the reaction progress allows for adjustments that can prevent the formation of byproducts and ensure the purity of the final compound.

Table 4: Illustrative Importance of Stoichiometric Control in a Hypothetical Synthesis Step (Nitration)

| Reactant Ratio (Nitrating Agent : Substrate) | Reaction Condition | Expected Major Product | Potential Byproducts | Rationale |

|---|---|---|---|---|

| ~1 : 1 | Low Temperature (0-5°C) | Mono-nitro compound | Unreacted starting material | Limits the extent of reaction to favor single substitution. |

| > 2 : 1 | Elevated Temperature | Di-nitro compound | Mono-nitro and tri-nitro compounds | Excess reagent and higher energy drive the reaction towards multiple substitutions. libretexts.org |

Compound Reference Table

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one |

| 4-fluoro-2-nitroiodobenzene |

| Acetic acid |

| Aluminum chloride |

| Fluorobenzene |

| Nitric acid |

| Nitrobenzene |

| Propan-2-one |

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a crucial pathway to biologically important amine derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For this compound, this process involves reacting the compound with hydrogen gas in the presence of a metal catalyst. This reaction selectively reduces the nitro group to an amine, yielding 1-(2-amino-4-fluorophenyl)propan-2-one.

Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction typically proceeds under mild conditions, making it a favorable method in synthetic chemistry.

Table 1: Conditions for Catalytic Hydrogenation This table is generated based on typical conditions for nitroarene reduction and may not represent specific experimental results for this exact compound.

| Parameter | Condition |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reactant | Hydrogen Gas (H₂) |

| Solvent | Ethanol (B145695) or Methanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

Chemical Reduction Strategies (e.g., Sodium Borohydride)

While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for reducing aldehydes and ketones, it generally does not reduce nitro groups under standard conditions. masterorganicchemistry.comchemguide.co.uk However, its reducing power can be significantly enhanced by using it in combination with transition metal salts. This modification allows for the effective reduction of aromatic nitro compounds.

For the reduction of this compound, a system employing sodium borohydride with a catalyst could be utilized. This method offers an alternative to catalytic hydrogenation, avoiding the need for high-pressure hydrogenation equipment. The reaction proceeds via a complex mechanism where the transition metal likely forms a reactive hydride species that facilitates the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoroaromatic Ring

The presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. libretexts.orgmasterorganicchemistry.com

Displacement of the Fluorine Atom by Nucleophiles

The fluorine atom in this compound is activated towards displacement by a variety of nucleophiles. The rate of this reaction is enhanced because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.com

Common nucleophiles that can displace the fluorine atom include alkoxides (like sodium methoxide), amines, and thiolates. nih.gov For instance, reaction with sodium methoxide (B1231860) would yield 1-(4-methoxy-2-nitrophenyl)propan-2-one.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions This table presents hypothetical reaction products based on established SNAr principles.

| Nucleophile (Reagent) | Product |

| Methoxide (CH₃ONa) | 1-(4-Methoxy-2-nitrophenyl)propan-2-one |

| Ammonia (NH₃) | 1-(4-Amino-2-nitrophenyl)propan-2-one |

| Pyrrolidine | 1-(4-(Pyrrolidin-1-yl)-2-nitrophenyl)propan-2-one |

Aromatic Fluoroalkoxylation via Nitro or Fluoro Group Displacement

Aromatic fluoroalkoxylation is a process that introduces a fluoroalkoxy group onto an aromatic ring. In activated systems like this compound, this can occur via the direct displacement of either the nitro group or the fluorine atom. The outcome of the reaction depends on the specific reagents and reaction conditions. The strong activation provided by the remaining group facilitates the substitution.

Reactivity of the Propan-2-one Moiety

The propan-2-one side chain possesses its own distinct reactivity centered around the carbonyl group and the adjacent α-carbon atoms. The hydrogens on the α-carbon (the CH₂ group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol condensations or alkylations.

Furthermore, the carbonyl group itself is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com This reduction would yield 1-(4-fluoro-2-nitrophenyl)propan-2-ol. It is important to note that when using a strong reducing system intended for the nitro group, simultaneous reduction of the ketone may occur, depending on the specific reagents and conditions employed.

Electrophilic Aromatic Substitution Potential

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the three substituents present: a nitro group (-NO₂), a fluoro group (-F), and a propan-2-one moiety (-CH₂COCH₃). The interplay of their electronic effects dictates both the rate of reaction and the regiochemical outcome of further substitution.

The directing effects of these substituents determine the position of any incoming electrophile. These effects are often conflicting, making the prediction of a single major product complex.

Nitro Group (-NO₂ at C2): As a strongly deactivating group, it directs incoming electrophiles to the meta positions relative to itself. youtube.comminia.edu.eg In this molecule, the positions meta to the C2 nitro group are C4 and C6. Since C4 is already occupied by the fluoro group, the nitro group strongly directs towards C6.

Fluoro Group (-F at C4): Halogens are deactivating but are ortho, para-directors. unizin.orglibretexts.org The positions ortho to the C4 fluoro group are C3 and C5. The para position (C1) is already substituted.

Given the strong deactivating nature of the entire system, forcing conditions would be required for an electrophilic aromatic substitution reaction to occur. The directing influences suggest that substitution, if achieved, would likely result in a mixture of products, with potential substitution at positions C3, C5, and C6. The powerful meta-directing effect of the nitro group would favor substitution at C6, while the fluoro group would favor C3 and C5.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₂COCH₃ (Propan-2-one) | C1 | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | C2 | Strongly Deactivating unizin.org | Meta youtube.comminia.edu.eg |

| -F (Fluoro) | C4 | Deactivating | Ortho, Para unizin.orglibretexts.org |

This compound as a Key Synthetic Intermediate

Despite its deactivated aromatic ring, the strategic placement of its functional groups makes this compound a valuable intermediate in multi-step synthetic pathways. Its utility stems from the ability to selectively transform the nitro and ketone functionalities to build more complex molecular architectures.

Precursor for Indole (B1671886) Compounds

A significant application of this compound is in the synthesis of substituted indole derivatives. nih.gov The ortho-nitro-propanone structure is ideally suited for reductive cyclization reactions, such as the Leimgruber-Batcho indole synthesis. This process typically involves two key steps:

Reduction of the Nitro Group: The nitro group at the C2 position is reduced to an amino group (-NH₂). This is commonly achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or other chemical reductants.

Intramolecular Cyclization: The newly formed aniline (B41778) derivative undergoes a spontaneous or acid-catalyzed intramolecular condensation. The amino group attacks the ketone carbonyl of the adjacent propan-2-one side chain, followed by dehydration to form the indole ring system.

This synthetic route, when applied to this compound, yields 6-fluoro-2-methylindole, a fluorinated indole derivative that can serve as a building block for various biologically active molecules. nih.gov

Intermediate in Agrochemical and Pharmaceutical Synthesis

2-Nitrophenylacetone compounds are recognized as important intermediates in the preparation of a variety of hybrid compounds for the pharmaceutical and agrochemical industries. patsnap.com this compound, specifically, is a documented intermediate in the synthesis of the fungicide Amisulbrom. patsnap.com Amisulbrom is a triazole sulfonamide fungicide effective against plant diseases caused by oomycetes. patsnap.com

The compound's structure is also a precursor for molecules with potential therapeutic applications. For instance, indole structures derived from it are found in molecules designed as inhibitors for enzymes like human cytosolic phospholipase A2α. nih.gov The presence of the fluorine atom is particularly valuable in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity of the final drug candidate.

| Final Product Class | Example Application | Key Transformation |

|---|---|---|

| Agrochemicals | Fungicides (e.g., Amisulbrom) patsnap.com | Serves as a key building block for the core structure. patsnap.com |

| Pharmaceuticals | Enzyme Inhibitors nih.gov | Reductive cyclization to form a core indole scaffold. |

| Research Chemicals | Fluorinated Heterocyclic Compounds | Nucleophilic aromatic substitution or modification of side chain. |

Role in Specialty Chemical Production

Beyond specific applications in life sciences, this compound is utilized in the production of specialty chemicals. It serves as a versatile chemical building block where its distinct functional groups can be independently or sequentially modified. For example:

The ketone can undergo reactions like reduction, oxidation, or condensation.

The nitro group can be reduced to an amine, which is a gateway to a vast array of further chemical transformations.

The fluorine atom can be displaced by other nucleophiles under certain nucleophilic aromatic substitution (SNAr) conditions, allowing for the introduction of other functionalities onto the aromatic ring.

This multi-functionality allows it to be a starting point for the synthesis of complex molecules used in materials science, dye manufacturing, and as intermediates for other high-value chemical products.

Advanced Spectroscopic Characterization Techniques for 1 4 Fluoro 2 Nitrophenyl Propan 2 One

Chromatographic-Spectroscopic Coupling for Purity Assessment

Coupling chromatographic separation with spectroscopic detection is a cornerstone of modern analytical chemistry, enabling both the separation of a compound from a mixture and its subsequent identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized 1-(4-Fluoro-2-nitrophenyl)propan-2-one. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this particular compound, a common method employs a C18 reversed-phase column. This setup uses a nonpolar stationary phase (the C18 alkyl chains) and a polar mobile phase. Purity levels of ≥98% can be confirmed using this approach.

A typical HPLC method for the analysis of this compound is summarized below:

| Parameter | Value |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) |

| Detection | UV-Vis Detector |

| Result | Purity Assessment (≥98%) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used to verify the purity and identity of this compound. In GC-MS, the compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Subsequently, the separated compound is ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound (molar mass: 197.16 g/mol ), the mass spectrometer would detect the molecular ion peak. Predicted mass spectrometry data indicates expected adducts, such as [M+H]⁺ at m/z 198.05611 and [M+Na]⁺ at m/z 220.03805, which are crucial for confirming the molecular weight. uni.lu Analysis of the fragmentation pattern, which may include the loss of the nitro group (-NO₂) or the acetyl group (-COCH₃), further aids in structural confirmation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. arxiv.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.

For this compound, key signals in the FTIR spectrum confirm the presence of its primary functional groups. The stretching vibrations of the nitro group (NO₂) typically manifest as two distinct bands: a strong asymmetric stretch and a symmetric stretch. researchgate.net

Key FTIR absorption bands are detailed in the table below:

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

| Ketone (C=O) | Stretching | 1702 | |

| Nitro (NO₂) | Asymmetric Stretching | 1521 | |

| Nitro (NO₂) | Symmetric Stretching | ~1348 | researchgate.net |

| Carbon-Fluorine (C-F) | Stretching | ~1200-1000 |

The strong absorption at 1702 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ketone moiety. The band at 1521 cm⁻¹ corresponds to the asymmetric stretching of the nitro (NO₂) group. A symmetric NO₂ stretching band is also expected to appear in the 1390-1330 cm⁻¹ region. researchgate.net Additionally, a C-F stretching vibration would be present, typically in the 1200-1000 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FTIR. arxiv.org It involves scattering of monochromatic light, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. arxiv.org

For nitroaromatic ketones, Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds. The symmetric stretching vibration of the nitro group, which appears around 1348 cm⁻¹, is expected to produce a strong signal in the Raman spectrum. researchgate.net The aromatic ring breathing modes and C-C bond vibrations within the phenyl ring also typically yield strong and sharp Raman bands, providing further structural information. nih.gov The combination of FTIR and Raman spectra offers a more complete picture of the vibrational modes of this compound. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ethernet.edu.etnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, both ¹H and ¹³C NMR provide critical data for confirming its structure.

¹H NMR Spectroscopy

In the proton NMR spectrum, the signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Ar-H ) | 7.62 – 8.11 | Multiplet (m) | 3H | Protons on the phenyl ring |

| Methylene (B1212753) (-CH ₂-) | ~4.0 (estimated) | Singlet (s) | 2H | Protons adjacent to ketone and ring |

| Methyl (-CH ₃) | 2.41 | Singlet (s) | 3H | Protons of the acetyl group |

Note: The methylene proton chemical shift is an estimation based on typical values for similar structures, as the provided source only gives a multiplet range for all aromatic protons and a singlet for the methyl group.

The singlet at 2.41 ppm corresponds to the three protons of the methyl group (CH₃) in the propan-2-one moiety. The complex multiplet observed between 7.62 and 8.11 ppm is assigned to the three protons on the aromatic ring. The splitting of these signals is complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms and introduces C-F coupling, which can further split the signals. jeol.com

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | 208.5 | Ketone carbonyl carbon |

| C-F | 162.3 | Aromatic carbon bonded to fluorine |

| Aromatic Carbons | ~120-150 | Other carbons in the phenyl ring |

| -CH₂- | ~45 (estimated) | Methylene carbon |

| -CH₃ | ~30 (estimated) | Methyl carbon |

Note: The chemical shifts for the unassigned aromatic, methylene, and methyl carbons are estimations based on typical values.

The signal at a downfield chemical shift of 208.5 ppm is characteristic of a ketone carbonyl carbon. The signal at 162.3 ppm is assigned to the aromatic carbon directly attached to the fluorine atom, a position that is significantly deshielded. The remaining signals for the other aromatic, methylene, and methyl carbons would appear at more upfield positions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. uobabylon.edu.iq When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. uobabylon.edu.iq

In the case of this compound, the primary chromophore is the nitrophenyl group, which is known to exhibit strong absorption in the UV region. The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the non-bonding electrons of the nitro group and the carbonyl group.

The key electronic transitions anticipated for this compound include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the nitrophenyl ring in the target molecule, typically display intense π → π* absorption bands. The presence of substituents like the nitro and fluoro groups can influence the position and intensity of these bands. nih.gov

n → π* Transitions: These transitions occur when a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) is promoted to a π* antibonding orbital. uobabylon.edu.iq Compared to π → π* transitions, n → π* transitions are generally of lower intensity. uobabylon.edu.iq

The nitroaromatic compounds often exhibit characteristic absorption bands due to these transitions. iu.eduresearchgate.net The position of the nitro group in the ortho position to the propan-2-one substituent and the fluoro group in the para position can lead to steric and electronic effects that further modulate the absorption spectrum. For instance, steric hindrance might cause the nitro group to be slightly out of plane with the benzene (B151609) ring, which can affect the extent of π-conjugation and, consequently, the absorption wavelength and intensity. iu.edu

A hypothetical UV-Vis absorption spectrum for this compound in a common solvent like ethanol (B145695) is presented below. The exact values for λmax (wavelength of maximum absorbance) and ε (molar absorptivity) would be determined experimentally.

Hypothetical UV-Vis Spectral Data for this compound in Ethanol

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore |

| π → π | ~250 - 280 | High (~10,000 - 15,000) | Nitrophenyl ring |

| n → π | ~320 - 350 | Low (~100 - 1,000) | Nitro group (NO₂) |

| n → π* | ~270 - 290 | Very Low (~10 - 100) | Carbonyl group (C=O) |

Note: This data is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

Biological and Research Applications of 1 4 Fluoro 2 Nitrophenyl Propan 2 One and Its Derivatives

Biological Activity Profiling

The biological activity of 1-(4-fluoro-2-nitrophenyl)propan-2-one and its derivatives is intrinsically linked to its chemical structure. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties and reactivity, making it a candidate for interaction with various biological macromolecules.

Receptor Binding Interactions and Specificity

The potential for this compound and its derivatives to interact with biological receptors is an area of active investigation. The fluorine and nitro groups can influence the compound's binding affinity and specificity for molecular targets. The exploration of these interactions is crucial for understanding the compound's pharmacological potential. The development of derivatives allows for the fine-tuning of these interactions to achieve desired therapeutic effects.

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For this compound, the nitrophenyl group is a key feature that can drive these interactions. For instance, studies on other nitrophenyl-containing compounds have demonstrated their ability to bind to proteins like bovine serum albumin (BSA). In one study, 4-nitrophenyl functionalized benzofurans showed a high affinity for BSA, suggesting that such compounds can be transported in the bloodstream. nih.gov This interaction is crucial for the distribution and bioavailability of a potential drug candidate. The specific nature and strength of these interactions for this compound and its derivatives would require dedicated biophysical studies.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it and its derivatives attractive candidates for drug discovery programs. The process of identifying and optimizing lead compounds is a critical step in the development of new therapeutic agents. danaher.combiobide.com

Lead Compound for Pharmaceutical Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties. danaher.combiobide.com this compound serves as a versatile intermediate in the synthesis of more complex molecules, making it a valuable starting point for the generation of compound libraries for screening. The process of lead optimization involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nuvisan.com The presence of the reactive nitro and fluoro groups on the phenyl ring of this compound provides synthetic handles for such modifications.

Potential in Antitubercular Drug Research (via related scaffolds)

A significant area of interest for nitrophenyl compounds is in the field of antitubercular drug research. Nitro-containing compounds have emerged as important agents in the fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. nih.gov Several nitro-aromatic compounds have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov The mechanism of action often involves the reduction of the nitro group within the mycobacterium, leading to the formation of reactive nitrogen species that are toxic to the bacterium. This activation is often enhanced in the low-oxygen conditions characteristic of dormant TB infections. nih.gov

Below is a table summarizing the antitubercular activity of some representative nitro-containing compounds, which highlights the potential of this chemical class.

| Compound Class | Example Compound | Target Organism | MIC (µg/mL) | Reference |

| Nitrofuranylamides | NFA-1 | M. tuberculosis H37Rv | 0.0004 - 0.05 | nih.gov |

| Nitroimidazoles | PA-824 | M. tuberculosis H37Rv | 0.015 - 0.25 | |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Compound 1 | M. tuberculosis H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Compound 1 | MDR strains of MTB | 11 | mdpi.com |

This data for related scaffolds underscores the potential of this compound and its derivatives as a source for new antitubercular leads. Further research, including synthesis of derivatives and screening against M. tuberculosis, is warranted to explore this potential.

Research into Anticancer and Antimicrobial Properties (via related compounds)

While direct studies on the anticancer and antimicrobial properties of this compound are not extensively documented, research into structurally related compounds provides significant insights into its potential. The presence of a substituted phenyl ring, a ketone group, and nitro and fluoro substituents are features found in various molecules with demonstrated biological activity.

Anticancer Research: Derivatives of chalcones and other flavonoids, which share a core structural similarity, are widely investigated for their anticancer effects. ejmo.orgaccscience.com These compounds are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines, including lung and colon cancer. ejmo.orgaccscience.com For instance, a newly synthesized chalcone (B49325) derivative demonstrated significant cytotoxic effects on human lung (A549, H1299) and colon cancer (HCT116, HT29) cells, with IC50 values as low as 0.35 µM. ejmo.orgaccscience.com The mechanism often involves the inhibition of signaling pathways crucial for tumor growth. Similarly, 1,2,4-triazole (B32235) derivatives have shown promise as a basis for developing new drugs with targeted anticancer activity. zsmu.edu.ua The potential for compounds like 1-(4-hydroxy-3-nitrophenyl)propan-2-one (B2475970) to induce apoptosis in cancer cell lines further highlights the relevance of the nitrophenylpropanone scaffold in oncology research.

Antimicrobial Research: The antimicrobial potential of compounds is often influenced by specific functional groups. The presence of a nitro group and halogen atoms (like chlorine or bromine) on a flavonoid structure has been shown to have a significant effect on antimicrobial properties. mdpi.com For example, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. mdpi.com The nitro group, in particular, is a key feature in many antibacterial agents. A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazinyl moiety demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structure-activity relationship in flavonoids suggests that specific hydroxylation and prenylation patterns can increase bacterial inhibition. nih.gov Research on various pyrrole (B145914) derivatives also indicates that compounds featuring nitrophenyl groups can exhibit excellent activity against bacteria like E. coli. researchgate.net

Table 1: Biological Activity of Structurally Related Compounds

| Compound Class/Derivative | Biological Activity | Target/Mechanism of Action | Reference(s) |

|---|---|---|---|

| Chalcone Derivatives | Anticancer | Induces apoptosis; cytotoxic to lung and colon cancer cells. | ejmo.org, accscience.com |

| 1-(4-Hydroxy-3-nitrophenyl)propan-2-one | Anticancer, Antimicrobial | Induces apoptosis in cancer cells; inhibits pro-inflammatory cytokines. | |

| Nitro-Substituted Flavones | Antimicrobial | Potent inhibitory activity against various pathogenic bacteria. | mdpi.com |

| Nitrophenyl-Containing Pleuromutilin | Antibacterial | Potent bactericidal agent against Methicillin-Resistant Staphylococcus aureus (MRSA). | nih.gov |

Radiochemical Applications

Precursor in PET Tracer Development (e.g., Sarin (B92409) Surrogates)

The field of Positron Emission Tomography (PET) relies on biologically active molecules labeled with positron-emitting isotopes, such as Fluorine-18. nih.gov These radiotracers allow for the non-invasive visualization and quantification of biochemical processes in vivo. vu.nl The synthesis of these tracers is a critical step, often involving the use of precursor molecules that can be efficiently labeled with the radioisotope. radiologykey.comrsc.org

Compounds with the nitrophenyl structure are valuable in the development of specific PET tracers. A notable example is the radiosynthesis of a PET tracer designed as a surrogate for the nerve agent sarin. nih.govnih.gov Researchers have successfully synthesized O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, a reactive organophosphate that mimics sarin by forming a similar covalent adduct with the enzyme acetylcholinesterase (AChE). nih.govnih.gov

The synthesis of this sarin surrogate involves reacting a precursor, bis-(4-nitrophenyl) methylphosphonate, with 1-[18F]fluoro-2-propanol. nih.govnih.gov This process yields the final 18F-labeled tracer in high radiochemical purity, enabling its use in PET imaging to study the modes of action of organophosphate agents in vivo. nih.govnih.gov Although this synthesis does not start directly from this compound, the presence of the 4-nitrophenyl moiety in the final tracer highlights the utility of such structures. A precursor like this compound, which already contains both the fluoro and nitro-substituted phenyl ring, represents a potentially valuable building block for developing novel PET tracers for various biological targets.

Material Science and Specialty Chemical Development

Design of Organic Electronic Materials

Nitroaromatic compounds, characterized by the electron-withdrawing nature of the nitro group, possess unique electronic properties. epa.gov This feature makes them interesting candidates for the design of organic electronic materials. The interaction between the nitro group and the aromatic ring leads to a significant dipole moment and influences the compound's electron affinity. epa.gov These characteristics are relevant for creating materials used in applications such as semiconductors or components of charge-transfer complexes. While specific applications of this compound in this field are not widely reported, its fundamental structure is analogous to building blocks used in material science.

Production of Specialty Chemicals with Tailored Properties

This compound serves as a versatile intermediate in the synthesis of a wide range of specialty chemicals. Nitroaromatic compounds are foundational in the explosive, dye, pigment, pharmaceutical, and pesticide industries. epa.govresearchgate.net The chemical reactivity of its functional groups allows for the production of new molecules with tailored properties.

Key chemical transformations include:

Reduction of the Nitro Group: The nitro group can be chemically reduced to form an amino group (-NH2). This transformation is fundamental in the synthesis of dyes, pharmaceutical intermediates, and other complex organic molecules where an aniline-like structure is required.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be replaced by various nucleophiles. This allows for the introduction of different functional groups onto the aromatic ring, thereby modifying the chemical and physical properties of the resulting compound.

These reactions enable chemists to use this compound as a starting material to construct more complex molecules designed for specific industrial or research applications. nih.gov

Broader Implications in Environmental Chemistry Research (e.g., Fate of Nitroaromatic Compounds)

The widespread use of nitroaromatic compounds in industry has led to their emergence as significant environmental contaminants. nih.govcswab.org As a member of this class, this compound is relevant to research on the environmental fate and transport of such pollutants. Nitroaromatics are often toxic, mutagenic, and potentially carcinogenic, with several being listed as priority pollutants by environmental agencies. nih.gov

Their presence in soil and groundwater is a major concern due to their chemical stability and water solubility. researchgate.net The strong carbon-fluorine bond can further enhance the persistence of fluorinated compounds in the environment. nih.gov Research in environmental chemistry focuses on understanding the degradation pathways of these compounds. Under anaerobic conditions, the nitro group can be reduced by microorganisms to form aromatic amines, which can also be carcinogenic. nih.gov

Studying the fate of compounds like this compound contributes to a broader understanding of how nitroaromatic and polyfluoroalkyl substances (PFAS) behave in the environment. nih.govnih.govitrcweb.org This knowledge is crucial for developing effective bioremediation and water treatment strategies to mitigate the risks posed by this class of chemicals. cswab.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(4-fluoro-2-nitrophenyl)propan-2-one, and how can reaction conditions be optimized?

- The compound is synthesized via Friedel-Crafts acylation or nitration/fluorination of precursor arylacetones. Key steps include controlling stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) and fluorinating reagents (e.g., Selectfluor). Reaction optimization involves monitoring temperature (e.g., 0–5°C for nitration to prevent over-nitration) and using anhydrous conditions to minimize side reactions. Characterization via HPLC and GC-MS ensures purity .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C4, nitro group at C2).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the aryl-propanone moiety. Data collection requires high-resolution single crystals .

- FT-IR : Confirms ketone (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-F (~1100 cm⁻¹) groups .

Q. What are the key physicochemical properties (e.g., boiling point, solubility) critical for handling this compound in laboratory settings?

- Boiling point : ~241°C (predicted via QSPR models; experimental validation needed).

- Solubility : Lipophilic (logP ~2.3), soluble in acetone, DCM, and DMSO; limited solubility in water.

- Stability : Light-sensitive (store in amber vials); hygroscopicity requires desiccated storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), absolute hardness (η), and electrophilicity index (ω) to predict sites for nucleophilic/electrophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in SNAr reactions .

Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields for this compound?

- Data validation : Cross-reference NMR/IR with databases (PubChem, DSSTox) and replicate synthesis under controlled conditions.

- Yield optimization : Screen catalysts (e.g., FeCl₃ vs. AlCl₃ in Friedel-Crafts) and solvents (polar aprotic vs. non-polar). Discrepancies in boiling points (~241°C vs. 340°C in some reports) may arise from impurities or measurement techniques .

Q. How can derivatives of this compound be designed for specific applications (e.g., medicinal chemistry or materials science)?

- Functionalization : Introduce substituents at the propanone methyl group (e.g., Grignard addition) or aryl ring (e.g., Suzuki coupling).

- Case study : 1-(4-Fluoro-2-nitrophenyl)-2-methylimidazole (CAS 1018150-88-3) demonstrates enhanced bioactivity via imidazole coordination, validated by docking studies .

Q. What methodologies assess the compound’s toxicity or environmental impact when experimental data are limited?

- In silico models : Use QSAR tools (e.g., ECOSAR, TEST) to predict acute toxicity (LC50/EC50).

- Read-across : Compare with structurally similar nitroaromatics (e.g., 4-nitrophenylacetone) known for moderate aquatic toxicity. Lab safety protocols should include fume hoods and PPE .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), 7.5–8.1 (m, ArH) | |

| ¹³C NMR | δ 208.5 (C=O), 162.1 (C-F) | |

| FT-IR | 1702 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) |

Table 2. Computational Reactivity Descriptors (DFT)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.